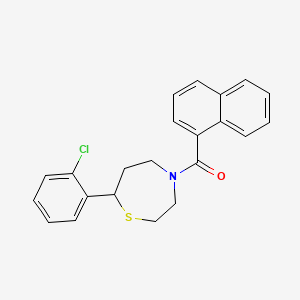

7-(2-chlorophenyl)-4-(naphthalene-1-carbonyl)-1,4-thiazepane

Descripción

7-(2-Chlorophenyl)-4-(naphthalene-1-carbonyl)-1,4-thiazepane is a synthetic thiazepane derivative characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen. The compound features a 2-chlorophenyl group at position 7 and a naphthalene-1-carbonyl substituent at position 4 (Figure 1). The naphthalene moiety introduces significant aromatic bulk and lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Propiedades

IUPAC Name |

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClNOS/c23-20-11-4-3-9-19(20)21-12-13-24(14-15-26-21)22(25)18-10-5-7-16-6-1-2-8-17(16)18/h1-11,21H,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERMZVFEENAITQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Structural Analogs

*Estimated based on naphthalene-1-carbonyl (C₁₁H₇O) substitution.

†Calculated using average atomic masses.

Key Observations:

Electronic Effects :

- BK48078’s trifluoromethylpyridine group introduces strong electron-withdrawing effects, which may stabilize the compound against oxidative metabolism .

- BB83441’s sulfonyl group enhances polarity, favoring solubility and hydrogen-bond interactions with biological targets .

Steric Bulk : The naphthalene substituent in the target compound creates greater steric hindrance, which could limit binding to narrow enzymatic pockets compared to smaller substituents in analogs.

Hypothesized Pharmacological Profiles

While direct activity data for the target compound are unavailable, inferences can be drawn from structural analogs:

- BK48078 : Pyridine-carbonyl analogs are frequently explored in kinase inhibition (e.g., JAK/STAT pathways) due to their ability to mimic ATP’s adenine moiety .

- BB83441 : Sulfonyl-containing thiazepanes are associated with protease or GPCR modulation, as seen in HIV protease inhibitors .

- Target Compound : The naphthalene group may favor interactions with aromatic-rich targets (e.g., serotonin or dopamine receptors) via π-π stacking, suggesting CNS activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.